N-phenethylprop-2-yn-1-amine synthesis pathway
N-phenethylprop-2-yn-1-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of N-phenethylprop-2-yn-1-amine for Researchers and Drug Development Professionals
Introduction
N-phenethylprop-2-yn-1-amine is a significant secondary amine that incorporates both a phenethylamine backbone and a propargyl group. The phenethylamine motif is a crucial pharmacophore found in a wide array of neuroactive compounds and pharmaceuticals.[1] The propargylamine functionality is also of considerable interest in medicinal chemistry, notably for its role in certain enzyme inhibitors.[2][3] The synthesis of this compound and its derivatives is therefore of great importance for researchers in drug discovery and development. This guide provides a detailed exploration of the primary synthetic pathways to N-phenethylprop-2-yn-1-amine, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.
Key Synthetic Strategies
The synthesis of N-phenethylprop-2-yn-1-amine can be approached through several strategic disconnections. The most common and practical methods include:
-
Direct N-Alkylation of Phenethylamine: This is a classical and straightforward approach involving the reaction of phenethylamine with a propargyl halide.
-
Reductive Amination: A versatile method that can be adapted to form the target molecule by reacting appropriate aldehyde and amine precursors.
-
Three-Component (A³) Coupling Reaction: A highly efficient, one-pot synthesis that combines an aldehyde, an alkyne, and an amine.
This guide will now delve into the technical details of each of these synthetic routes.
Pathway 1: Direct N-Alkylation of Phenethylamine
This method is perhaps the most intuitive approach to N-phenethylprop-2-yn-1-amine, relying on the nucleophilic character of the primary amine of phenethylamine to displace a halide from a propargyl electrophile.
Reaction Principle
The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbon of propargyl bromide. A base is typically required to neutralize the hydrobromic acid byproduct and to deprotonate the resulting ammonium salt, thus regenerating the nucleophilic amine for potential dialkylation, which is a common side reaction.
Experimental Protocol
A representative procedure for the N-alkylation of a phenethylamine derivative with propargyl bromide is described in the literature.[4]
Materials:
-
Phenethylamine
-
Propargyl bromide (typically an 80% solution in toluene)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of phenethylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Slowly add a solution of propargyl bromide (1.0-1.2 eq) in acetonitrile dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by column chromatography on silica gel to afford pure N-phenethylprop-2-yn-1-amine.
Causality and Optimization
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Choice of Base: Potassium carbonate is a common and effective base for this transformation. Stronger bases like sodium hydride could also be used but may lead to a higher incidence of side reactions. The use of an excess of the starting amine can also serve as the base, though this is less atom-economical.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions. Other solvents like N,N-dimethylformamide (DMF) can also be employed.[5]
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Stoichiometry: Using a slight excess of the amine can help to minimize the formation of the dialkylated product. Conversely, a slight excess of propargyl bromide will drive the reaction to completion but may increase dialkylation. Careful control of stoichiometry is crucial for obtaining a good yield of the desired mono-alkylated product.[5]
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Temperature: The reaction is typically carried out at room temperature.[4] Elevated temperatures can accelerate the reaction but may also promote the formation of byproducts.
Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Purity | Reference |
| Phenethylamine derivative | Propargyl bromide | K₂CO₃ | Acetonitrile | 73% | >95% (after chromatography) | [4] |
Workflow Diagram
Caption: Workflow for N-Alkylation of Phenethylamine.
Pathway 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines.[6] This pathway involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-phenethylprop-2-yn-1-amine, two main retrosynthetic disconnections are possible.
Reaction Principle
-
Route A: Phenylacetaldehyde reacts with propargylamine.
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Route B: Phenethylamine reacts with propargyl aldehyde.
In both cases, the initial reaction is the formation of an imine intermediate through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This imine is then reduced to the final secondary amine product. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common laboratory choices.[6]
Experimental Protocol (Route A)
Materials:
-
Phenylacetaldehyde
-
Propargylamine
-
Methanol or Dichloromethane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve phenylacetaldehyde (1.0 eq) and propargylamine (1.0-1.2 eq) in methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) or sodium borohydride (1.2-1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Optimization
-
Choice of Reactants: Route A is generally preferred as propargylamine is commercially available and often more stable than propargyl aldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride is often the reducing agent of choice as it is milder and more selective for the iminium ion over the starting aldehyde. This reduces the formation of the corresponding alcohol as a byproduct.
-
pH Control: The formation of the imine is often favored under slightly acidic conditions, which can be achieved by adding a small amount of acetic acid. However, the borohydride reducing agents require neutral or slightly basic conditions to avoid decomposition. A two-step, one-pot procedure where the imine is formed first, followed by the addition of the reducing agent, is common.
-
Solvent: Dichloromethane or methanol are commonly used solvents for reductive amination.
Reaction Pathway Diagram
Caption: Reductive Amination Pathway.
Pathway 3: Three-Component (A³) Coupling
The A³ coupling reaction is a powerful, one-pot synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine.[2][3] This method is highly atom-economical and can be catalyzed by various transition metals, most commonly copper.
Reaction Principle
The mechanism of the copper-catalyzed A³ coupling is believed to involve the following key steps:
-
Formation of a copper acetylide from the terminal alkyne and the copper catalyst.
-
Reaction between the aldehyde and the amine to form an iminium ion in situ.
-
Nucleophilic attack of the copper acetylide on the iminium ion to form the propargylamine product.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Propargylamine
-
A suitable alkyne (in this case, the propargyl group is introduced via the amine)
-
A copper catalyst (e.g., CuI, CuBr, or a supported copper catalyst)
-
A solvent (e.g., water, toluene, or solvent-free conditions)[2]
Note: For the specific synthesis of N-phenethylprop-2-yn-1-amine via a direct A³ coupling, the ideal starting materials would be phenylacetaldehyde, acetylene, and an amine. However, a more practical variation would be the reaction of benzaldehyde, an appropriate amine, and an alkyne. The direct three-component synthesis of the target molecule is less straightforward than the other methods. A more relevant application of this methodology would be for the synthesis of derivatives.
However, a related multicomponent reaction for the synthesis of propargylamines is well-documented.[3]
Causality and Optimization
-
Catalyst: Copper catalysts are widely used due to their low cost and high efficiency.[2] Other metals like gold, silver, and iridium have also been shown to catalyze this reaction.[7][8]
-
Solvent: Many A³ coupling reactions can be performed under solvent-free conditions, which is environmentally advantageous.[2] Water has also been shown to be an effective solvent in some cases.
-
Reaction Conditions: The reaction temperature can vary widely depending on the specific substrates and catalyst used, ranging from room temperature to over 100°C.[3]
General A³ Coupling Mechanism Diagram
Caption: General Mechanism of A³ Coupling.
Conclusion
The synthesis of N-phenethylprop-2-yn-1-amine can be effectively achieved through several synthetic pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity.
-
Direct N-alkylation is a robust and straightforward method, particularly suitable for laboratory-scale synthesis.
-
Reductive amination offers a versatile alternative with the potential for high yields and the use of readily available starting materials.
-
The A³ coupling reaction , while a powerful tool for the synthesis of propargylamines in general, is less direct for this specific target molecule but is an excellent choice for creating a library of related derivatives.
Each of these methods provides a reliable route to N-phenethylprop-2-yn-1-amine, a valuable building block for further research and development in the fields of medicinal chemistry and materials science.
References
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- Guidechem. N-phenethylprop-2-en-1-amine 5263-58-1.
- SciSpace.
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- Google Patents.
- ResearchGate. Solvent-free synthesis of propargylamines: an overview.
- Chemistry LibreTexts. 24.6: Synthesis of Amines.
- ResearchGate. Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline).
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- PMC. Solvent-free synthesis of propargylamines: an overview.
- PMC. 2-Phenethylamines in Medicinal Chemistry: A Review.
- PubMed.
- Organic Syntheses Procedure. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
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